Methyl 2-oxo-2-(thiophen-2-yl)acetate
CAS No.: 26878-13-7
Cat. No.: VC2442795
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26878-13-7 |
|---|---|
| Molecular Formula | C7H6O3S |
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | methyl 2-oxo-2-thiophen-2-ylacetate |
| Standard InChI | InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 |
| Standard InChI Key | TWMBHJJCUUXOKM-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)C1=CC=CS1 |
| Canonical SMILES | COC(=O)C(=O)C1=CC=CS1 |
Introduction
Physical and Chemical Properties
Basic Identification and Structural Characteristics
Methyl 2-oxo-2-(thiophen-2-yl)acetate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 26878-13-7 |
| Molecular Formula | C₇H₆O₃S |
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | methyl 2-oxo-2-thiophen-2-ylacetate |
| Standard InChI | InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 |
| Standard InChIKey | TWMBHJJCUUXOKM-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)C1=CC=CS1 |
| PubChem CID | 11217486 |
Table 1: Identification and Structural Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate
Physical Properties
The compound exhibits these physical characteristics:
| Property | Value |
|---|---|
| Physical State | Waxy solid to liquid (temperature dependent) |
| Boiling Point | 100-102°C (at 0.8 Torr pressure) |
| Density | 1.304 g/cm³ |
| Polar Surface Area (PSA) | 71.61 Ų |
| LogP | 1.10380 |
| Storage Conditions | 2-8°C recommended |
Table 2: Physical Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate
Chemical Reactivity
Methyl 2-oxo-2-(thiophen-2-yl)acetate contains several reactive functional groups that enable diverse chemical transformations:
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The α-keto ester functionality makes it susceptible to nucleophilic additions at the carbonyl carbon.
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The methyl ester group can undergo hydrolysis, transesterification, and amidation reactions.
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The thiophene ring can participate in electrophilic aromatic substitution reactions.
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The compound can be reduced to the corresponding alcohol, forming glycolate derivatives that are important intermediates in pharmaceutical synthesis .
Synthesis Methods
Lithiation of 2-Bromothiophene
The most common and efficient method for synthesizing methyl 2-oxo-2-(thiophen-2-yl)acetate involves the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate:
Procedure: In a flame-dried round flask, n-butyllithium (0.95 mmol) is added dropwise to a solution of 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) under N₂ at -80°C. After 20 minutes of stirring, a THF solution (5.0 mL) of dimethyl oxalate is added. The reaction is quenched with saturated aqueous NH₄Cl after the disappearance of the starting thiophene and extracted with ethyl acetate. The organic phases are washed with brine, dried over Na₂SO₄, and the solvent is evaporated under vacuum. The crude product is purified by flash column chromatography using ethyl acetate/hexane (1:9) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate .
This method typically provides yields of 73-75% .
Grignard Reaction Approach
An alternative approach utilizes a Grignard reagent:
Procedure: Thienylmagnesium bromide is prepared from 2-bromothiophene and magnesium in THF or diethyl ether. This Grignard reagent is then reacted with dimethyl oxalate at low temperature (-78°C to room temperature), typically providing yields around 54% .
Oxidation of Thienyl Acetates
Methyl 2-oxo-2-(thiophen-2-yl)acetate can also be synthesized through the oxidation of thienyl acetates:
Procedure: The methylene unit of thienyl acetate derivatives can be oxidized using various methods:
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CuO and t-butylhydroperoxide at 110°C
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Oxygen in the presence of Co(OAc)₂ and hydroxyphthalimide
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Regits diazo transfer reaction followed by oxidation with oxone or heating in DMSO at 75°C
Synthesis from Imidates
Thienyl glyoxylates can be obtained from the corresponding imidates:
Procedure: Imidates are treated with O₂ in the presence of Cu(OAc)₂ to yield the desired glyoxylate .
A comparison of the main synthetic approaches is presented in Table 3:
Table 3: Comparison of Synthetic Methods for Methyl 2-oxo-2-(thiophen-2-yl)acetate
Applications
Pharmaceutical Intermediates
Methyl 2-oxo-2-(thiophen-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:
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It can be converted to methyl dithienyl-glycolates through reaction with thienyllithium species, which are key intermediates in the synthesis of anticholinergic agents such as tiotropium bromide and aclidinium bromide .
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The compound's reactive α-keto ester functionality makes it valuable for the preparation of heterocyclic compounds with potential therapeutic applications.
Medicinal Chemistry Applications
The compound's structural properties enable various biological interactions:
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The thiophene and ester components can interact with biological targets, potentially influencing enzyme activity and cellular processes.
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These interactions may lead to therapeutic effects such as anti-inflammatory or antimicrobial activities.
Organic Synthesis
Methyl 2-oxo-2-(thiophen-2-yl)acetate is employed as a building block in organic synthesis due to its functional group versatility:
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The α-keto ester group serves as an electrophilic site for nucleophilic additions.
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The compound participates in condensation reactions to form complex heterocyclic structures.
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It can be used in the preparation of N-sulfonyl-2-aryloxoacetamides via oxidation reactions .
| Stock Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 5.8761 mL |
| 5 mM | 1.1752 mL |
| 10 mM | 0.5876 mL |
Table 4: Stock Solution Preparation Guidelines for Methyl 2-oxo-2-(thiophen-2-yl)acetate
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | B498348 | 100 mg | $220 |
| Arctom | AS192015 | 1 g | $416 |
| Chemenu | CM323639 | 1 g | $421 |
| Crysdot | CD11155863 | 1 g | $446 |
| Chemenu | CM323639 | 5 g | $1,262 |
| Crysdot | CD11155863 | 5 g | $1,340 |
| AK Scientific | 5797CS | 5 g | $1,612 |
Table 5: Commercial Availability and Pricing of Methyl 2-oxo-2-(thiophen-2-yl)acetate (as of December 2021)
Spectroscopic Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the identity and assess the purity of methyl 2-oxo-2-(thiophen-2-yl)acetate. The characteristic signals include:
¹H NMR (300 MHz, CDCl₃): δ 8.18 (dd, 1H, J = 3.9, 1.1 Hz), 7.84 (dd, 1H, J = 4.9, 1.1 Hz), 7.22 (dd, 1H, J = 4.9, 3.9 Hz), 3.99 (s, 3H) .
¹³C NMR (75 MHz, CDCl₃): δ 175.9 (C=O), 162.0 (C=O), 139.0, 137.6, 137.4, 128.7, 53.2 (OCH₃) .
These spectroscopic data are essential for confirming the structure and purity of synthesized material.
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